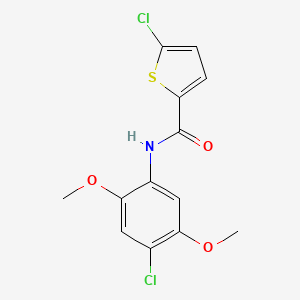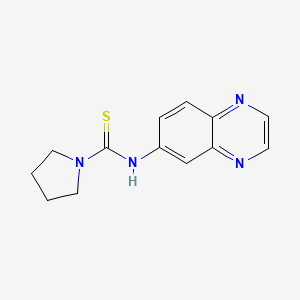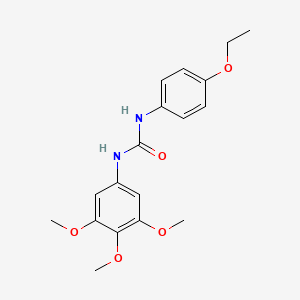
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide, also known as CMT-3, is a synthetic compound derived from a class of molecules called thiophenes. CMT-3 has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for cell migration and tissue remodeling. Inhibition of MMPs by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide may lead to the inhibition of tumor growth and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to inhibit the production of prostaglandin E2 (PGE2), a molecule that is involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for MMPs. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis. However, one limitation of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide in lab experiments is its potential toxicity. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. One area of focus is the development of more potent and selective MMP inhibitors. Additionally, further studies are needed to understand the mechanism of action of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential applications in treating other diseases, such as osteoarthritis and periodontitis. Finally, more studies are needed to assess the toxicity of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide and its potential for clinical applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that begins with the preparation of 2,5-dimethoxyphenylacetic acid. This acid is then converted to 2,5-dimethoxyphenylacetyl chloride, which is reacted with 5-chlorothiophene-2-carboxamide to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide. The final product is purified using column chromatography to obtain a pure form of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Several studies have shown that 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo. 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-thiophenecarboxamide has been studied for its potential applications in treating osteoarthritis and periodontitis.
Propriétés
IUPAC Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-18-9-6-8(10(19-2)5-7(9)14)16-13(17)11-3-4-12(15)20-11/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUJCMYFAZRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)